2-(4-Bromo-3-methoxyphenyl)ethanamine hydrochloride
Overview
Description
2-(4-Bromo-3-methoxyphenyl)ethanamine hydrochloride is a useful research compound. Its molecular formula is C9H13BrClNO and its molecular weight is 266.56 g/mol. The purity is usually 95%.
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Mechanism of Action
Pharmacokinetics
- The compound is orally administered and absorbed through the gastrointestinal tract. It readily crosses the blood-brain barrier due to its lipophilic nature. In vivo, the compound undergoes hepatic metabolism, leading to metabolites such as 2’- and 5’-desmethyl 25I-NBOMe . Elimination occurs primarily via renal excretion.
Biological Activity
2-(4-Bromo-3-methoxyphenyl)ethanamine hydrochloride, also known as a derivative of the phenethylamine class, has garnered attention for its potential biological activities. This compound is structurally related to other psychoactive substances and has been studied for its pharmacological effects, particularly in the context of neuropharmacology and toxicology.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 1159826-47-7
- Molecular Formula : C10H12BrN•HCl
- Molecular Weight : 272.57 g/mol
The compound features a brominated aromatic ring with a methoxy group, contributing to its lipophilicity and potential interaction with biological targets.
The biological activity of this compound primarily involves its interaction with neurotransmitter systems, particularly serotonin receptors. Research indicates that compounds in this class may act as agonists or antagonists at various receptor sites, influencing mood, perception, and cognition.
Pharmacological Effects
- Psychoactive Properties : Similar to other phenethylamines, this compound may exhibit hallucinogenic properties. Its structural similarity to known psychoactive substances suggests it could affect serotonin pathways.
- Toxicological Profiles : Reports have documented cases of severe toxicity associated with similar compounds, including symptoms such as tachycardia, hypertension, agitation, and hallucinations. These effects necessitate careful consideration in both clinical and recreational contexts .
Clinical Cases
A review of clinical cases involving related compounds highlights the potential risks associated with this compound:
- Case Study 1 : An individual presented with severe agitation and elevated heart rate after ingestion of a substance similar to 25I-NBOMe, which shares structural characteristics with this compound. Treatment involved benzodiazepines and supportive care .
- Case Study 2 : A study involving animal models indicated that administration of related phenethylamines resulted in observable behavioral changes and physiological stress responses, suggesting a need for further investigation into the safety profile of these compounds .
Research Findings
Recent studies have explored the biological activity of various phenethylamine derivatives:
Properties
IUPAC Name |
2-(4-bromo-3-methoxyphenyl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO.ClH/c1-12-9-6-7(4-5-11)2-3-8(9)10;/h2-3,6H,4-5,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZWLBQGJTWRTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCN)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50705316 | |
Record name | 2-(4-Bromo-3-methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50705316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159826-47-7 | |
Record name | 2-(4-Bromo-3-methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50705316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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